molecular formula C8H9F2N3O5 B2981307 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1856047-74-9

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2981307
CAS No.: 1856047-74-9
M. Wt: 265.173
InChI Key: VCMNQPGESBGMAL-UHFFFAOYSA-N
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Description

Chemical Structure: 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS: 1856047-74-9) features a pyrazole ring substituted with a nitro group (-NO₂) at position 4 and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 2. A propanoic acid chain (-CH₂CH₂COOH) is attached to the pyrazole’s nitrogen at position 1 .

Properties

IUPAC Name

3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O5/c9-6(10)4-18-8-5(13(16)17)3-12(11-8)2-1-7(14)15/h3,6H,1-2,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMNQPGESBGMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and acids (e.g., sulfuric acid). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. The 2,2-difluoroethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Carbon Chain

(a) 3-[3-(2,2-Difluoroethoxy)-4-Nitro-1H-Pyrazol-1-yl]Butanoic Acid
  • Key Difference: The propanoic acid chain is extended by one methylene group (-CH₂CH₂CH₂COOH).
  • Impact: Increased chain length may enhance lipophilicity and alter binding interactions with biological targets.
(b) 3-[3-(2,2-Difluoroethoxy)-4-Nitro-1H-Pyrazol-1-yl]-2-Methylpropanoic Acid
  • Key Difference: A methyl branch (-CH(CH₃)-) is introduced to the propanoic acid chain.
  • Impact : Steric hindrance from the methyl group could reduce conformational flexibility and limit interactions with enzymes or receptors compared to the linear chain .

Substituent Variations on the Pyrazole Ring

(a) 3-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Propan-1-Amine
  • Key Differences :
    • Substituent : Trifluoroethoxy (-OCH₂CF₃) instead of difluoroethoxy.
    • Functional Group : Terminal amine (-NH₂) replaces carboxylic acid.
  • The amine group introduces basicity, contrasting with the acidic carboxylic acid, which may shift solubility and target affinity .
  • Molecular Weight : 268.19 g/mol (slightly higher due to extra fluorine) .
(b) 3-[5-(2,4-Difluorophenyl)-1,3-Oxazol-2-yl]Propanoic Acid
  • Key Differences :
    • Heterocycle : Oxazole replaces pyrazole.
    • Substituent : 2,4-Difluorophenyl group instead of nitro and difluoroethoxy.
  • The difluorophenyl group enhances lipophilicity, favoring membrane permeability .
  • Molecular Weight : 253.2 g/mol .

Data Table: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-NO₂, 3-OCH₂CF₂, propanoic acid C₈H₉F₂N₃O₅ 265.17 Nitro, difluoroethoxy, carboxylic acid
Butanoic Acid Analog Extended chain (-CH₂CH₂CH₂COOH) C₉H₁₁F₂N₃O₅ Not reported Nitro, difluoroethoxy, carboxylic acid
2-Methylpropanoic Acid Analog Branched chain (-CH(CH₃)CH₂COOH) C₉H₁₁F₂N₃O₅ Not reported Nitro, difluoroethoxy, carboxylic acid
Trifluoroethoxy Amine Analog 3-OCH₂CF₃, terminal amine C₈H₁₁F₃N₄O₃ 268.19 Trifluoroethoxy, amine
Oxazole-Based Analog Oxazole core, 2,4-difluorophenyl C₁₂H₉F₂NO₃ 253.2 Oxazole, difluorophenyl, carboxylic acid

Research Implications and Limitations

  • Electron-Withdrawing Effects : The nitro and fluoroalkoxy groups in the target compound may improve resistance to enzymatic degradation but could also increase toxicity risks.
  • Acid vs. Amine Termini : Carboxylic acids (target compound) favor ionic interactions in biological systems, while amines (trifluoroethoxy analog) may enhance passive diffusion .

Biological Activity

3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₈H₉F₂N₃O₅
  • Molecular Weight: 265.17 g/mol
  • CAS Number: 1856047-74-9

Its structure includes a pyrazole ring, a difluoroethoxy group, and a propanoic acid moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the difluoroethoxy group enhances lipophilicity, facilitating interactions with lipid membranes. This dual functionality suggests potential applications in drug development.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, certain pyrazoles have demonstrated efficacy against Gram-positive bacteria and fungi .

2. Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have reported that modifications in the pyrazole structure can enhance anti-inflammatory activity .

3. Anticancer Potential

Several studies have explored the anticancer potential of pyrazole compounds. For example, derivatives have shown promise as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

4. Neuroprotective Effects

Emerging evidence suggests that pyrazole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This is attributed to their antioxidant properties and ability to inhibit neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria and fungi
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveExhibits antioxidant properties

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on various pyrazole derivatives showed that those with similar structural features to this compound had minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against selected bacterial strains.

Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the administration of a pyrazole derivative led to a significant reduction in edema compared to control groups. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines .

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